molecular formula C8H7N B13529526 2-(Prop-2-YN-1-YL)pyridine

2-(Prop-2-YN-1-YL)pyridine

Cat. No.: B13529526
M. Wt: 117.15 g/mol
InChI Key: USFLAYOHILWZLJ-UHFFFAOYSA-N
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Description

2-(Prop-2-YN-1-YL)pyridine is an organic compound with the molecular formula C8H7N It features a pyridine ring substituted at the 2-position with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkylation of Pyridine: : One common method to synthesize 2-(Prop-2-YN-1-YL)pyridine involves the alkylation of pyridine with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    C5H5N+BrCH2CCHC5H4NCH2CCH+KBr\text{C}_5\text{H}_5\text{N} + \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_5\text{H}_4\text{NCH}_2\text{C}\equiv\text{CH} + \text{KBr} C5​H5​N+BrCH2​C≡CH→C5​H4​NCH2​C≡CH+KBr

  • Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    C5H4BrN+HCCCH2OHC5H4NCH2CCH+Pd/Cu\text{C}_5\text{H}_4\text{BrN} + \text{HC}\equiv\text{CCH}_2\text{OH} \rightarrow \text{C}_5\text{H}_4\text{NCH}_2\text{C}\equiv\text{CH} + \text{Pd/Cu} C5​H4​BrN+HC≡CCH2​OH→C5​H4​NCH2​C≡CH+Pd/Cu

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Prop-2-YN-1-YL)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.

  • Reduction: : Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-(propyl)pyridine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base

Major Products

    Oxidation: Pyridine carboxylic acids

    Reduction: 2-(Propyl)pyridine

    Substitution: Varied substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-(Prop-2-YN-1-YL)pyridine has several applications in scientific research:

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

  • Material Science: : It is used in the synthesis of novel materials with specific electronic and optical properties, which are of interest in the development of sensors and electronic devices.

  • Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism by which 2-(Prop-2-YN-1-YL)pyridine exerts its effects depends on its application:

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.

    In Medicinal Chemistry: It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, modulating the activity of enzymes or receptors.

    In Catalysis: It coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.

Comparison with Similar Compounds

2-(Prop-2-YN-1-YL)pyridine can be compared with other alkynyl-substituted pyridines:

    2-(Ethynyl)pyridine: Similar structure but with an ethynyl group instead of a propynyl group. It has different reactivity and applications.

    2-(But-2-YN-1-YL)pyridine: Features a longer alkynyl chain, which can influence its physical properties and reactivity.

    2-(Prop-2-YN-1-YL)quinoline: A quinoline derivative with a similar substituent, offering different electronic properties due to the extended aromatic system.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of alkynyl-substituted heterocycles in chemical research.

Properties

IUPAC Name

2-prop-2-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFLAYOHILWZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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